2-(Azidomethyl)morpholine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. e3s-conferences.orgresearchgate.net The morpholine (B109124) ring, in particular, is considered a "privileged structure" due to its frequent presence in biologically active compounds and its favorable physicochemical properties. e3s-conferences.orgacs.org Its inclusion in a molecule can enhance properties such as aqueous solubility and metabolic stability, making it a desirable feature in drug design. e3s-conferences.orgcymitquimica.com 2-(Azidomethyl)morpholine, therefore, belongs to a class of compounds that are of significant interest for the development of new therapeutic agents and other functional molecules. e3s-conferences.orgcymitquimica.com
Significance of the Azide (B81097) Moiety in Organic Synthesis
The azide functional group (N₃) is a high-energy moiety that is surprisingly stable under many reaction conditions, including acidic and basic environments. baseclick.eu This stability, coupled with its specific reactivity, makes it an invaluable tool in organic synthesis. baseclick.eukit.edu
One of the most prominent applications of azides is in "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an organic azide reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org This reaction is highly efficient and can be performed under mild, often aqueous, conditions. organic-chemistry.org
Furthermore, the azide group can be readily reduced to a primary amine. smolecule.com This transformation makes azides useful as "protected" amines that can be introduced early in a synthetic sequence and later converted to the amine functionality when needed. baseclick.eu The azide group can also participate in other transformations, such as the Staudinger reaction and the formation of nitrenes, further expanding its synthetic utility. nih.gov
Overview of Research Trajectories Involving this compound
Research involving this compound and its derivatives has largely focused on its application as a versatile synthetic intermediate. Its primary use is as a building block for constructing more complex molecules, particularly through the azide's participation in click chemistry. smolecule.com
A significant area of investigation is in medicinal chemistry, where the morpholine scaffold is a known pharmacophore. e3s-conferences.org Derivatives of this compound are being explored for their potential biological activities, including as antibacterial and antifungal agents. smolecule.com The ability to easily link the this compound unit to other molecular fragments via the azide group allows for the rapid generation of libraries of compounds for biological screening. acs.org For instance, derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes like monoamine oxidase (MAO) and for their activity against pathogens such as Trypanosoma cruzi. acs.orgnih.gov
In materials science, the azide functionality of this compound allows for its incorporation into polymers and other materials through click chemistry, enabling the development of functional materials with tailored properties. smolecule.com
The synthesis of this compound itself has been a subject of study, with various methods developed to produce it efficiently. Common synthetic routes involve the nucleophilic substitution of a leaving group, such as a halide or a mesylate, on a 2-(halomethyl)morpholine or 2-(hydroxymethyl)morpholine precursor with an azide source like sodium azide.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 921212-10-4 |
| Molecular Formula | C₅H₁₀N₄O |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | This compound |
| SMILES | C1COC(CN1)CN=[N+]=[N-] |
| InChI Key | UFUOOGMANUTNCX-UHFFFAOYSA-N |
This table presents key physicochemical data for this compound.
Table 2: Common Synthetic Reactions for this compound| Starting Material | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-(Bromomethyl)morpholine (B3243962) | Sodium Azide (NaN₃) | DMF | 60-80°C, 12-24h | 89% |
| 2-(Hydroxymethyl)morpholine | 1. MsCl, Et₃N 2. NaN₃ | 1. Diethyl ether 2. DMF/H₂O (4:1) | 1. 0°C to rt 2. 60°C, 8h | 91% (over 2 steps) |
This table summarizes common laboratory methods for the synthesis of this compound, highlighting the starting materials, reagents, and reaction conditions.
Structure
3D Structure
Properties
CAS No. |
921212-10-4 |
|---|---|
Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 |
IUPAC Name |
2-(azidomethyl)morpholine |
InChI |
InChI=1S/C5H10N4O/c6-9-8-4-5-3-7-1-2-10-5/h5,7H,1-4H2 |
InChI Key |
UFUOOGMANUTNCX-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)CN=[N+]=[N-] |
Canonical SMILES |
C1COC(CN1)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidomethyl Morpholine and Its Analogues
Established Synthetic Pathways for Azidomethylation
The introduction of an azidomethyl group onto the morpholine (B109124) ring can be achieved through several established synthetic pathways. These methods primarily involve nucleophilic substitution reactions or strategies that prepare precursors for azide-alkyne cycloadditions.
Nucleophilic Substitution Approaches Utilizing Azide (B81097) Reagents
A common and direct method for the synthesis of 2-(azidomethyl)morpholine involves the nucleophilic substitution of a suitable leaving group at the methyl position of a 2-(halomethyl)morpholine or a 2-(sulfonyloxymethyl)morpholine with an azide source, typically sodium azide. This SN2-type reaction is a reliable method for introducing the azide functionality.
A general synthetic strategy would involve the initial preparation of a 2-(bromomethyl)oxazole, a related heterocyclic compound, which can then undergo nucleophilic displacement with sodium azide in an aqueous medium to yield the corresponding 2-(azidomethyl)oxazole. nih.gov This two-step process, starting from a vinyl azide, involves thermolysis to generate an azirine intermediate, which then reacts with bromoacetyl bromide to form the 2-(bromomethyl)oxazole. nih.gov This methodology highlights a plausible route for the synthesis of this compound from a corresponding 2-(bromomethyl)morpholine (B3243962) precursor.
The key aspects of this approach are summarized in the table below:
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Halogenation/Sulfonylation | Bromoacetyl bromide, TsCl, MsCl | 2-(Halomethyl)morpholine or 2-(Sulfonyloxymethyl)morpholine |
| 2 | Azidation | Sodium azide (NaN3) | This compound |
It has been shown that visible light can mediate the ring opening of aziridines with various nucleophiles, including NaN3, which could be a potential pathway for the synthesis of azido-substituted morpholine precursors. beilstein-journals.org
Azide-Alkyne Cycloaddition (Click Chemistry) Precursor Strategies
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be utilized to synthesize morpholine derivatives that are precursors to more complex structures. In this strategy, a morpholine derivative bearing either an azide or an alkyne functionality is reacted with a corresponding alkyne or azide to form a triazole-linked morpholine conjugate.
While this approach does not directly yield this compound, it provides a method for creating analogues where the azidomethyl group is part of a larger triazole-containing substituent. For instance, a morpholine derivative with a terminal alkyne at the C-2 position can be reacted with an azido-containing compound to form a 1,4-disubstituted triazole. Conversely, a this compound could be reacted with various alkynes to generate a library of triazole-containing morpholine derivatives. nih.gov
A study has shown the synthesis of morpholine-fused triazoles through an intramolecular azide-alkyne cycloaddition. semanticscholar.orgacs.org Another approach involves a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides to generate 1,5-disubstituted-1,2,3-triazoles with a morpholine moiety at the C-4 position. nih.govbeilstein-journals.org
Stereoselective Synthesis of Azidomethyl-Substituted Morpholine Derivatives
The biological activity of morpholine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of 2-substituted morpholines, including azidomethyl analogues, is of high importance.
Chiral Auxiliaries and Starting Materials in Stereocontrol
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.
In the context of morpholine synthesis, chiral auxiliaries such as Evans oxazolidinones can be employed to control the stereochemistry of alkylation or aldol (B89426) reactions that establish the stereocenter at the C-2 position. wikipedia.orgsigmaaldrich.com
Alternatively, stereocontrol can be achieved by starting with enantiomerically pure starting materials. For example, the synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohols. nih.gov Similarly, chiral aziridines can be used to produce optically pure morpholine derivatives. beilstein-journals.org A copper(II)-promoted oxyamination of alkenes provides a pathway to 2-aminomethyl functionalized morpholines with high diastereoselectivity, which could potentially be converted to their azidomethyl counterparts. nih.gov
| Chiral Source | Synthetic Strategy | Stereochemical Outcome |
| Chiral Auxiliaries (e.g., Evans oxazolidinones) | Asymmetric alkylation or aldol reactions | High diastereoselectivity |
| Chiral Starting Materials (e.g., enantiopure amino alcohols, chiral aziridines) | Cyclization or ring-opening/closing reactions | High enantioselectivity |
Influence of Reaction Conditions on Enantioselectivity
The enantioselectivity of a reaction can be significantly influenced by various reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the reactants. For instance, in the asymmetric hydrogenation of unsaturated morpholines, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.orgnih.gov
The following table summarizes the effect of various reaction parameters on enantioselectivity in the synthesis of chiral morpholine derivatives:
| Reaction Parameter | Influence on Enantioselectivity | Example |
| Catalyst | The ligand structure and metal center are crucial for inducing chirality. | Bisphosphine-rhodium catalysts in asymmetric hydrogenation. semanticscholar.org |
| Solvent | Can affect the transition state energy and catalyst solubility. | Different solvents can lead to variations in enantiomeric excess. |
| Temperature | Lower temperatures generally lead to higher enantioselectivity. | Asymmetric reactions are often run at low temperatures to enhance stereocontrol. |
| Substrate | The structure of the starting material can influence the stereochemical outcome. | The steric and electronic properties of substituents can affect the approach of reagents. |
Protection Group Strategies in the Synthesis of Azidomethyl Morpholines
In the synthesis of complex molecules like this compound, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. oup.com
For the synthesis of morpholine derivatives, the secondary amine of the morpholine ring is commonly protected. The most frequently used protecting groups for the morpholine nitrogen are the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. These groups can be introduced under standard conditions and are stable to a wide range of reagents. The Cbz group is typically removed by hydrogenolysis, while the Boc group is removed under acidic conditions. nih.gov
The use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others, which is a powerful strategy in multi-step syntheses. jocpr.com For example, a benzyl-protected morpholine can be selectively deprotected in the presence of other acid- or base-labile groups. nih.gov
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate, base | H2, Pd/C |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347), base | Trifluoroacetic acid (TFA), HCl |
| Benzyl | Bn | Benzyl bromide, base | H2, Pd/C |
Tertiary-Butoxycarbonyl (Boc) Protection of Morpholine Nitrogen
The tertiary-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines in organic synthesis. wikipedia.org Its application in the synthesis of this compound precursors is crucial for preventing unwanted side reactions involving the secondary amine of the morpholine ring. The protection of the morpholine nitrogen is typically achieved by reacting morpholine or a substituted morpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgnih.gov
The general stability of the Boc group towards most nucleophiles and bases allows for subsequent chemical transformations on other parts of the molecule. organic-chemistry.org For instance, after N-protection of a 2-(hydroxymethyl)morpholine derivative, the hydroxyl group can be converted to a leaving group and subsequently displaced by an azide nucleophile to introduce the azidomethyl functionality.
The removal of the Boc group is typically accomplished under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.org This orthogonality makes the Boc group compatible with a wide range of other protecting groups that might be present in the molecule.
Table 1: Conditions for Boc Protection of Amines
| Reagent | Base | Solvent(s) | Temperature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water | Ambient | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |
Base-Labile N-Protecting Groups for Azidomethyl Triazole Precursors
In the synthesis of N-unsubstituted 1,2,3-triazoles via "click chemistry," the use of an azide precursor with a removable N-protecting group is a valuable strategy. thieme-connect.de This approach allows for the construction of the triazole ring, followed by the removal of the protecting group to yield the free NH-triazole. For precursors like azidomethyl morpholine-4-carboxylate, the carbamate (B1207046) group itself can act as a base-labile protecting group.
Research has demonstrated the use of azidomethyl pivalate (B1233124), azidomethyl morpholine-4-carboxylate, and azidomethyl N,N-diethylcarbamate as effective precursors for NH-1,2,3-triazoles. thieme-connect.de These N-protected organic azides undergo copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes. thieme-connect.de The resulting N-substituted triazoles can then be deprotected under basic conditions. The lability of the protecting group varies, allowing for selective deprotection in the presence of other functional groups. thieme-connect.de For example, the N-methyl pivalate group can be cleaved in under 10 minutes at room temperature with aqueous sodium hydroxide, while the N-methyl morpholine-4-carboxylate requires 24 hours at room temperature for removal. thieme-connect.de
Table 2: Deprotection Conditions for N-Protected 1,2,3-Triazoles
| N-Protecting Group | Reagents | Conditions | Reference |
|---|---|---|---|
| N-methyl pivalate | 1 M aq. NaOH in MeOH | Room temperature, <10 min | thieme-connect.de |
| N-methyl morpholine-4-carboxylate | 1 M aq. NaOH in MeOH | Room temperature, 24 h | thieme-connect.de |
Flow Chemistry Applications in Azidomethyl Compound Synthesis
Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs) and other chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and enhanced reproducibility compared to traditional batch processes. beilstein-journals.orgchemicalindustryjournal.co.uk While specific examples detailing the flow synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable to key transformations involved in its synthesis.
For instance, the synthesis of organic azides, a key step in producing azidomethyl compounds, can be performed safely and efficiently in a flow reactor. The generation and use of azides in situ can minimize the handling of potentially hazardous intermediates. A multi-step flow synthesis of the anticonvulsant drug rufinamide, which contains a triazole ring formed from an azide precursor, has been demonstrated. beilstein-journals.orgmdpi.com This synthesis involves the formation of 2-(azidomethyl)-1,3-difluorobenzene (B1279031) in a flow system, which then undergoes a cycloaddition reaction. mdpi.com
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. researchgate.net This level of control is particularly beneficial for exothermic reactions or when dealing with unstable intermediates.
Metal-Free Approaches to Substituted Morpholine Ring Systems
The development of metal-free synthetic methods is a significant goal in organic chemistry, aiming to reduce cost, toxicity, and environmental impact associated with metal catalysts. Several metal-free strategies for the synthesis of substituted morpholine rings, which form the core of this compound, have been reported.
A notable metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been developed. beilstein-journals.orgbeilstein-journals.org This method utilizes ammonium (B1175870) persulfate, a simple and inexpensive salt, to facilitate the Sₙ2-type ring-opening of an aziridine (B145994) with a halogenated alcohol, followed by cyclization of the resulting haloalkoxy amine intermediate to form the morpholine ring. beilstein-journals.orgbeilstein-journals.org This approach avoids the need for transition metal catalysts that are often required for similar transformations. beilstein-journals.orgbeilstein-journals.org
Aziridine Ring-Opening and Cyclization Methodologies
The ring-opening of aziridines is a versatile strategy for the synthesis of various nitrogen-containing heterocycles, including morpholines. researchgate.net The strained three-membered ring of aziridines is susceptible to nucleophilic attack, leading to the formation of β-functionalized amines.
In the context of morpholine synthesis, the ring-opening of an activated aziridine with a suitable haloalcohol, followed by intramolecular cyclization, is a common and effective approach. nih.gov This Sₙ2-type reaction is highly regio- and stereoselective, allowing for the synthesis of enantiomerically pure morpholine derivatives when starting from chiral aziridines. nih.gov While many of these methodologies employ Lewis acids or transition metal catalysts to activate the aziridine ring, nih.govmdpi.com the development of metal-free alternatives, such as the ammonium persulfate-mediated method, represents a significant advancement in this area. beilstein-journals.orgbeilstein-journals.org
A proposed mechanism for the metal-free aziridine ring-opening involves a single-electron transfer (SET) from the aziridine to the persulfate anion, generating a radical cation intermediate. beilstein-journals.org Concerted ring-opening and nucleophilic addition of the haloalcohol leads to an amino radical intermediate, which then abstracts a hydrogen atom. beilstein-journals.org Subsequent intramolecular ring closure in the presence of a base affords the desired morpholine product. beilstein-journals.org
Table 3: Comparison of Morpholine Synthesis via Aziridine Ring-Opening
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Lewis Acid-Catalyzed | Cu(OTf)₂ | High yield and enantioselectivity, requires low temperatures | beilstein-journals.orgbeilstein-journals.org |
| Metal-Free | Ammonium persulfate, KOH | Inexpensive, operationally simple, proceeds at room temperature | beilstein-journals.orgbeilstein-journals.org |
Reactivity Profiles and Mechanistic Elucidation of 2 Azidomethyl Morpholine
Azide (B81097) Group Reactivity in [3+2] Dipolar Cycloaddition Reactions
The azide group (–N₃) is an energy-rich 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most commonly alkynes, to form stable five-membered heterocyclic rings. For 2-(azidomethyl)morpholine, this reactivity provides a robust method for covalently linking the morpholine (B109124) scaffold to other molecules, a strategy widely used in bioconjugation, drug discovery, and materials science.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgwikipedia.orgnih.gov In the context of this compound, this reaction provides a straightforward pathway to conjugate the morpholine moiety onto an alkyne-bearing molecule. The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.org
The generally accepted mechanism involves the in situ formation of a copper(I)-acetylide intermediate. wikipedia.orgnih.gov This intermediate then reacts with the azide, in this case, this compound, through a series of coordination and cyclization steps to yield the stable 1,4-disubstituted triazole product. nih.gov The reaction is significantly accelerated compared to the uncatalyzed thermal cycloaddition and avoids the formation of the 1,5-regioisomer. organic-chemistry.orgnih.gov Various copper sources and ligands can be employed to facilitate the reaction, tailoring it for specific applications. acs.orgbeilstein-journals.org For instance, one-pot procedures have been developed for the synthesis of complex triazole-linked morpholinone scaffolds, highlighting the versatility of this approach. researchgate.net
Table 1: Representative Conditions for CuAAC Reactions with Azide-Containing Scaffolds
| Azide Substrate | Alkyne Substrate | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Yield (%) |
| N-propargyl indole (B1671886) derivative | Benzyl (B1604629) azide | CuSO₄·5H₂O | Sodium Ascorbate | DMSO | RT | 85-95 |
| Iodo-morpholinone | Various terminal alkynes | CuSO₄·5H₂O | Sodium Ascorbate, 18-crown-6 | CHCl₃/H₂O | RT | 60-85 |
| Porphyrin-azide | Terminal alkyne | Cu(MeCN)₄PF₆ | Et₃N | DMF | 70 | ~80 |
| Benzyl halide (in situ azide formation) | Phenylacetylene | CuI | DIPEA | Toluene | MW | 85-95 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. nih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring. nih.gov
For this compound, SPAAC offers a powerful method for conjugation in biological systems. The reaction rate is highly dependent on the structure of the cyclooctyne. magtech.com.cn Early cyclooctynes had slow reaction rates, but the development of derivatives such as dibenzocyclooctynols (DIBO), difluorinated cyclooctynes (DIFO), and bicyclo[6.1.0]nonyne (BCN) has led to significantly faster kinetics. nih.govnih.govnih.gov The reactivity is also influenced by steric factors on the azide. While primary and secondary azides show similar reactivity with less sterically hindered cyclooctynes like BCN, highly hindered cyclooctynes like ADIBO react orders of magnitude slower with tertiary azides compared to primary azides. nih.gov As this compound is a primary azide, it is expected to react efficiently with a wide range of cyclooctynes. nih.gov
Table 2: Comparison of Common Cyclooctynes Used in SPAAC
| Cyclooctyne | Abbreviation | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Cyclooctyne | OCT | ~10⁻³ | First generation, relatively slow kinetics. |
| Difluorinated Cyclooctyne | DIFO | ~0.07 | Increased reactivity due to electron-withdrawing fluorine groups. nih.gov |
| Dibenzocyclooctynol | DIBO | ~0.03 - 0.09 | High reactivity due to ring strain from fused aromatic rings; oxidation of alcohol to ketone can increase rate. nih.gov |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.03 | Synthetically accessible and symmetric structure. nih.govnih.gov |
| Azodibenzocyclooctyne | ADIBO / DBCO | ~0.3 - 0.9 | Very fast kinetics, but sterically demanding. nih.govacs.org |
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) as an Alternative
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) has emerged as a rapid and versatile bioorthogonal reaction that serves as an alternative to SPAAC. nih.gov In this transformation, a strained alkyne reacts with a nitrone, another 1,3-dipole, to form a stable N-alkylated isoxazoline. nih.gov
A key advantage of SPANC is its exceptionally fast reaction kinetics, which can be significantly greater than those of SPAAC. nih.govcdnsciencepub.com For instance, the reaction of certain nitrones with the cyclooctyne DIBO proceeded up to 32 times faster than the corresponding reaction with benzyl azide. nih.gov Furthermore, SPANC is orthogonal to SPAAC, meaning the two reactions can be performed simultaneously in the same system without interfering with each other. This allows for dual-labeling strategies where, for example, an azide-functionalized molecule and a nitrone-functionalized molecule are independently tagged with different cyclooctyne probes. researchgate.net
For a molecule like this compound, utilizing SPANC chemistry would require a synthetic modification, as it contains an azide, not a nitrone. An analogous compound, 2-((nitronemethyl)methyl)morpholine, would need to be synthesized. However, the availability of this alternative pathway provides researchers with greater flexibility in designing complex multi-component labeling experiments in biological and material science contexts. researchgate.net
Intramolecular Reactivity and Structural Influences on Azide Transformations
The azide group in this compound can also undergo intramolecular reactions if a suitable reaction partner is present within the same molecule. A prominent example is the intramolecular azide-alkyne cycloaddition (IAAC), which is a powerful method for constructing fused heterocyclic ring systems. lookchem.comrsc.org If an alkyne moiety were attached to the morpholine nitrogen, for example, a spontaneous or catalyzed cyclization could occur, leading to a novel triazole-fused bicyclic structure. Interestingly, unlike many intermolecular versions, some intramolecular cycloadditions proceed smoothly under thermal conditions without the need for metal catalysis. rsc.orgnih.gov
The feasibility and rate of such intramolecular reactions are heavily influenced by the molecule's conformation. The morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net The azidomethyl group at the C2 position can exist in either an axial or equatorial orientation. These different conformers will place the azide group in distinct spatial positions relative to the rest of the molecule, which can dramatically affect its ability to react with an intramolecular partner. Computational and spectroscopic studies on related azidomethyl-containing heterocycles have shown that multiple low-energy conformers can coexist, and the specific arrangement of the azidomethyl group is critical for its chemical reactivity. nih.gov This structural ambiguity means that the reaction outcome could be highly dependent on the conformational equilibrium of the starting material. nih.gov
Role of the Morpholine Ring in Modulating Azide Reactivity
The morpholine ring is not merely a passive scaffold; it actively influences the reactivity of the adjacent azidomethyl group through both electronic and steric effects.
Electronic Effects: The morpholine ring contains two heteroatoms, nitrogen and oxygen, which are more electronegative than carbon. These atoms exert an electron-withdrawing inductive effect (-I effect) through the sigma bonds, which can influence the electron density of the azidomethyl group. This can impact the azide's nucleophilicity and its reactivity profile in cycloaddition reactions. The nitrogen atom also provides a site for protonation (pKa ≈ 8.7), and its protonation state under different pH conditions would significantly alter the electronic landscape of the entire molecule.
Steric Effects: The chair conformation of the morpholine ring presents a specific three-dimensional structure that can sterically hinder the approach of reactants to the azidomethyl group. nih.gov The degree of hindrance depends on whether the azidomethyl substituent is in the more accessible equatorial position or the more crowded axial position. researchgate.net This steric bulk can be a determining factor in the kinetics of reactions, particularly with large reaction partners, such as sterically demanding cyclooctynes in SPAAC or bulky enzymes in biological systems. nih.govrsc.org
Mechanistic Investigations of Related Azidomethyl Transformations
Beyond cycloadditions, the azidomethyl group can participate in a range of other transformations, and mechanistic studies of related compounds provide insight into these potential pathways.
One such transformation is nucleophilic attack. While direct Sₙ2 substitution on the azidomethyl carbon is difficult, an alternative stepwise mechanism has been proposed for reactions with nucleophiles like thiols. This pathway involves the initial attack of the nucleophile on the terminal nitrogen (Nγ) of the azide group. agnesscott.org This leads to the formation of a triazene (B1217601) intermediate, which subsequently rearranges to yield the final product. This mechanism avoids the formation of a high-energy primary carbocation and explains the observed reactivity.
The azidomethyl group can also be involved in more complex rearrangements. For instance, in certain allylic systems, the introduction of an azide can trigger a dearomative rearrangement, leading to the formation of an α-azidomethyl styrene (B11656) derivative instead of the simple allylic azide. mdpi.com This indicates that the reactivity is not always confined to the three nitrogen atoms but can involve a concerted electronic reorganization of the larger molecular framework.
Furthermore, the azidomethyl group can be used as a cleavable capping group, for example, on the 3'-hydroxyl of nucleotides in DNA sequencing. nih.gov In this application, the group serves as a temporary block that can be efficiently removed under mild conditions (e.g., with TCEP), demonstrating another facet of its chemical reactivity. nih.gov These examples highlight the diverse and sometimes non-intuitive reaction pathways available to the azidomethyl group, governed by subtle electronic and structural factors.
Radical Intermediates in Aziridine (B145994) Ring-Opening
The formation of radical intermediates in the ring-opening of aziridines is a significant pathway that influences the reactivity and ultimate product distribution of these strained heterocycles. While direct studies on this compound are not extensively detailed in the literature, the behavior of related N-substituted aziridines provides a strong basis for understanding its potential radical-mediated reactions. The stability of the resulting radical and the nature of the substituents on the aziridine ring are critical factors in determining the course of these reactions.
One of the key methods for generating radical intermediates from aziridines involves single-electron transfer (SET). For instance, N-acylated aziridines can undergo catalytic, radical ring-opening reactions. Transition metal complexes, such as those of titanocene(III), can facilitate electron transfer to the N-acylated aziridine, leading to the formation of a radical anion which then undergoes ring-opening to form a more substituted and stable radical. This process is particularly effective for the construction of quaternary carbon centers mdpi.com.
Furthermore, the substitution pattern on the aziridine ring plays a crucial role in the fate of the radical cation intermediates. Studies on phenyl-substituted aziridines have shown that if the nitrogen atom carries an alkyl substituent, oxidation can lead to spontaneous ring-opening, yielding azomethine ylide radical cations nih.govresearchgate.net. These intermediates are characterized by broad absorptions in the 500-800 nm range nih.gov. This suggests that a radical cation formed at the nitrogen of the morpholine ring in this compound could potentially induce ring-opening of the morpholine ring itself, though the aziridine ring is the more strained component.
In the context of this compound, it is plausible that a radical could be generated at the carbon bearing the azido (B1232118) group. The subsequent fate of such a radical would be influenced by the stability of the potential fragmentation products. The ring-opening of aziridinylmethyl radicals has been studied, and the cleavage of either the C-C or C-N bond is a possible outcome, with the regioselectivity being dependent on the substituents.
A plausible reaction mechanism for the radical-mediated ring-opening of an aziridine precursor to a morpholine derivative involves the formation of a radical cation intermediate. This intermediate can then undergo concerted ring-opening and nucleophilic addition to form an amino radical intermediate. Subsequent hydrogen abstraction and intramolecular cyclization would then lead to the morpholine product.
| Reactant Type | Method of Radical Generation | Intermediate Species | Key Outcome |
| N-Acylated Aziridines | Titanocene(III) catalyzed electron transfer | Ring-opened radical | Formation of quaternary carbon centers mdpi.com |
| N-Alkyl, C-Phenyl Aziridines | Pulse radiolysis, Flash photolysis | Azomethine ylide radical cations | Spontaneous ring-opening nih.govresearchgate.net |
| Aziridine Precursors | Single-electron transfer with persulfate | Radical cation, Amino radical | Synthesis of morpholine derivatives |
Addition-Elimination Pathways in Cycloaddition Reactions
While the azide moiety in this compound is expected to readily participate in [3+2] cycloaddition reactions, the morpholine ring itself can play a crucial role in mediating reactions through addition-elimination pathways. A notable example of this is the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides to form fully decorated 1,2,3-triazoles nih.govbeilstein-journals.orgnih.gov.
Two plausible pathways have been proposed for the subsequent reaction of this intermediate to form the final triazole product nih.govbeilstein-journals.org:
Route A: This pathway involves the formation of an aminoalkyne intermediate, which then participates in a [3+2] azide-alkyne cycloaddition.
Route B: Alternatively, a vinylic azido amine intermediate can be formed through vinylic substitution of the initial adduct with an azide. This intermediate can then cyclize and aromatize to afford the triazole product.
The regioselectivity of the final triazole is dictated by the initial nucleophilic attack of morpholine on the α-position of the gem-difluoroalkene nih.gov. This demonstrates that the morpholine moiety can direct the outcome of a cycloaddition reaction through an addition-elimination mechanism.
| Reactants | Role of Morpholine | Intermediate | Proposed Pathways | Product |
| gem-Difluoroalkene, Organic Azide | Nucleophile and Solvent | Addition-elimination adduct nih.govbeilstein-journals.org | Route A (via aminoalkyne), Route B (via vinylic azido amine) nih.govbeilstein-journals.org | 1,4,5-Trisubstituted-1,2,3-triazole nih.govnih.gov |
This reactivity highlights the potential for the morpholine ring in this compound to be more than just a spectator group. Depending on the reaction conditions and the nature of the other reactants, it could actively participate in the reaction mechanism, influencing the formation of cycloadducts through addition-elimination pathways.
Applications of 2 Azidomethyl Morpholine in Advanced Chemical Synthesis
Modular Synthesis via Click Chemistry
The concept of "click chemistry" has revolutionized the assembly of complex molecules by utilizing reactions that are high-yielding, wide in scope, and simple to perform. The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. 2-(Azidomethyl)morpholine is an ideal substrate for this reaction, serving as a reliable handle to introduce the morpholine (B109124) moiety into a wide range of molecules. This modular approach allows for the straightforward coupling of two distinct building blocks, facilitating the synthesis of novel chemical entities with high efficiency.
Construction of 1,2,3-Triazole-Containing Scaffolds
The most prominent application of this compound in click chemistry is the construction of hybrid molecules containing both morpholine and 1,2,3-triazole rings. This combination is particularly attractive in medicinal chemistry, as the triazole ring is not merely a stable linker but can also engage in hydrogen bonding and dipole interactions, contributing to the pharmacological activity of the molecule.
Researchers have successfully synthesized a variety of morpholine-triazole hybrids using this strategy. For instance, the reaction of this compound with various terminal alkynes under copper catalysis regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This method has been employed to create libraries of compounds for biological screening. A notable example includes the synthesis of spirooxindole-derived morpholine-fused-1,2,3-triazoles, which have been investigated for their antiproliferative activity against human tumor cell lines. wikipedia.org Similarly, quinoline-based morpholine-1,2,3-triazole hybrids have been synthesized via CuAAC and evaluated for their anticancer properties. nih.gov
The versatility of this approach is demonstrated by the wide range of alkyne-containing partners that can be employed, leading to a diverse set of molecular scaffolds.
Table 1: Examples of 1,2,3-Triazole Synthesis via Click Chemistry
| Alkyne Substrate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| O-propargylated spiro-epoxides | Intramolecular 1,3-dipolar cycloaddition | Spirooxindole morpholine-fused-1,2,3-triazoles | wikipedia.org |
| 2-morpholinoquinoline-3-methyl propargyl ether | Copper(I) catalyst | Quinoline-morpholine-1,2,3-triazole hybrids | nih.gov |
| Terminal Alkynes | Copper sulfate, Sodium ascorbate | Morpholine-fused triazoles | beilstein-journals.org |
Functionalization of Complex Molecular Architectures
Beyond the synthesis of discrete small molecules, the click reaction with this compound provides a powerful tool for the functionalization and modification of large, complex structures such as polymers, biomolecules, and material surfaces. In this "grafting-to" approach, a macromolecule is first synthesized to contain pendant alkyne groups. Subsequently, this compound can be "clicked" onto these alkyne sites, decorating the macromolecule with morpholine units.
This strategy is valuable for tailoring the properties of materials. For example, attaching the polar morpholine group can enhance the water solubility and biocompatibility of synthetic polymers, which is crucial for biomedical applications like drug delivery systems. The high efficiency and orthogonality of the click reaction ensure that the modification occurs without altering other functional groups present in the complex architecture. This method has been widely adopted in materials science and chemical biology to create functional polymers and bioconjugates with precisely controlled structures and properties.
Role in Organic Transformations Beyond Click Chemistry
While click chemistry is the most widely reported application, the azide group in this compound is capable of a range of other important organic transformations. These reactions provide alternative pathways for incorporating the 2-(methyl)morpholine unit into molecules, often leading to products other than triazoles.
One of the most significant transformations of azides is the Staudinger reaction . In this reaction, the azide reacts with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.org This intermediate can then be utilized in two primary ways:
Staudinger Reduction : Hydrolysis of the iminophosphorane intermediate yields a primary amine and the corresponding phosphine oxide. wikipedia.orgcommonorganicchemistry.com This two-step process is a very mild and efficient method for reducing an azide to an amine. Applying this to this compound would produce 2-(aminomethyl)morpholine, a valuable synthetic building block for constructing amides, sulfonamides, and other nitrogen-containing structures.
Aza-Wittig Reaction : In the absence of water, the iminophosphorane can react with a carbonyl compound (an aldehyde or ketone) in an aza-Wittig reaction to form an imine (a C=N double bond). wikipedia.orgbeilstein-journals.orgnih.gov This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles and other complex imines. scispace.com The use of this compound in an intramolecular aza-Wittig reaction could provide access to novel fused-ring systems containing the morpholine core. scispace.com
These transformations highlight that the utility of this compound extends beyond cycloaddition chemistry, providing access to amines and imines that are themselves versatile intermediates for further synthetic elaboration.
Strategies for Compound Library Generation and Combinatorial Chemistry
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, creating a "library" for high-throughput screening in drug discovery and materials science. The robust and modular nature of the CuAAC reaction makes this compound an excellent building block for this purpose.
The strategy is straightforward: this compound can be used as a common scaffold component and reacted with a diverse collection of alkyne-containing building blocks. By using a set of, for example, 100 different alkynes, a library of 100 unique morpholine-triazole conjugates can be generated with relative ease and in a short amount of time. This parallel synthesis approach allows for the systematic exploration of the chemical space around the morpholine-triazole core.
This methodology has been applied to generate libraries of substituted morpholine derivatives for general screening purposes. commonorganicchemistry.com The reliability of the click reaction ensures high yields and purity across the library, which is essential for obtaining reliable screening results. The ability to systematically vary the substituent introduced by the alkyne partner allows chemists to fine-tune the properties of the final compounds, aiding in the identification of lead compounds with desired biological activities or material properties.
2 Azidomethyl Morpholine As a Core Molecular Building Block
Utilization in Heterocyclic Compound Synthesis
The primary utility of the azido (B1232118) group in 2-(azidomethyl)morpholine is its role as a precursor in 1,3-dipolar cycloaddition reactions to construct new heterocyclic rings. This reactivity is fundamental to its application as a molecular building block.
The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition between the azide (B81097) and an alkyne to form a 1,2,3-triazole. The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. This "click chemistry" approach is widely used to link the 2-(morpholinomethyl) moiety to various alkyne-containing molecules, creating complex hybrid heterocycles. core.ac.uknih.gov
Beyond triazoles, the azide group can participate in cycloadditions with other types of molecules. For instance, reactions with nitriles can be employed to synthesize tetrazoles , another important class of nitrogen-rich heterocycles. These reactions often require specific catalysts or reaction conditions to proceed efficiently. The resulting tetrazole ring is often considered a bioisostere for a carboxylic acid group in medicinal chemistry.
The versatility of this compound in these synthetic strategies allows for the generation of diverse libraries of complex molecules built around a central morpholine (B109124) core, which is of significant interest in fields like drug discovery and materials science.
| Reaction Type | Reactant | Resulting Heterocycle | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | High efficiency, high regioselectivity, mild conditions ("click chemistry"). |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) | 1,2,3-Triazole | Metal-free, bioorthogonal. |
| [3+2] Cycloaddition | Nitrile | Tetrazole | Forms a five-membered ring with four nitrogen atoms. |
| [3+2] Cycloaddition | Alkene | 1,2,3-Triazoline | Creates a partially saturated triazole ring. |
Integration into Polymeric Systems for Tailored Materials
The ability of this compound to participate in highly efficient click reactions makes it an excellent candidate for integration into polymeric systems. It can be used either as a monomer for step-growth polymerization or as a functional group for the post-polymerization modification of existing polymer chains. core.ac.ukrsc.org
In one approach, a bifunctional monomer containing both a morpholine and an azide, alongside another reactive group (like an alkyne), can undergo step-growth polymerization . For example, the reaction of an α-azide, ω-alkyne monomer derived from a morpholine structure can lead to the formation of polytriazoles. rsc.org The resulting polymer backbone would feature repeating triazole units, with the morpholine ring as a pendant group. This method allows for the creation of polymers where the properties, such as solubility and thermal stability, are directly influenced by the incorporated morpholine moieties. nih.gove3s-conferences.org
| Polymerization Strategy | Description | Resulting Architecture |
| Step-Growth Polymerization | This compound is used as part of a bifunctional A-B type monomer (containing both an azide and an alkyne) to build the polymer chain. | Linear polymers with triazole and morpholine units integrated into the main chain or as regularly spaced pendant groups. |
| Post-Polymerization Modification ("Grafting To") | A pre-synthesized polymer with alkyne side chains is reacted with this compound to attach the morpholine units. | "Bottle-brush" polymers or polymers with functionalized side chains. |
| Chain-End Functionalization | This compound is reacted with an alkyne-terminated polymer to create a specific end-group. | Telechelic polymers or block copolymers (if the initial polymer is a macroinitiator). |
Contributions to Supramolecular Chemistry
The structural features of this compound, and particularly the triazole ring formed from its azide group, contribute significantly to the field of supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π stacking.
The morpholine ring itself, with its ether oxygen and amine nitrogen, can act as a hydrogen bond acceptor and donor, respectively. This allows it to participate in the formation of ordered, self-assembled structures. When this compound is converted into a 1,2,3-triazole derivative via a click reaction, the resulting molecule gains additional sites for non-covalent interactions. The triazole ring is a good hydrogen bond acceptor and can also participate in dipole-dipole interactions.
These interactions are central to host-guest chemistry , where a larger "host" molecule can encapsulate a smaller "guest" molecule. mdpi.com For example, polymers or macrocycles containing morpholine and triazole units can be designed to have specific cavities that selectively bind to guest molecules, with potential applications in sensing, catalysis, or drug delivery. rsc.orgmdpi.com The combination of the flexible, hydrophilic morpholine and the rigid, polar triazole allows for fine-tuning of the host's binding properties. rsc.org
Application in Surface Modification and Material Science
The azide group of this compound is a key functional group for the covalent modification of material surfaces. Through click chemistry, it can be used to immobilize molecules onto a wide variety of substrates, altering their surface properties in a controlled and specific manner. nih.govacs.org
The typical strategy involves preparing a surface that presents terminal alkyne groups. When this surface is exposed to a solution of this compound in the presence of a copper(I) catalyst, the azide group of the molecule "clicks" onto the surface, forming a dense, covalently attached monolayer of morpholine moieties. acs.orgresearchgate.net This process is highly efficient and can be applied to various materials, including silicon, glass, gold, and polymers. acs.org
This surface modification can be used to:
Improve Biocompatibility: Coating a surface with morpholine, a known biocompatible scaffold, can reduce non-specific protein adsorption and cell adhesion, which is crucial for medical implants and biosensors. nih.gov
Control Wettability: The introduction of the polar morpholine group can significantly alter the hydrophilicity of a surface.
Create Functional Platforms: The attached morpholine layer can serve as a platform for further chemical modifications or for specific interactions with biological systems. poly-an.de
This method provides a robust and versatile tool for creating functional materials with precisely controlled surface chemistry. nih.govacs.org
Role in DNA Sequencing by Synthesis (SBS) as a Reversible Terminator
A critical application of the azidomethyl group is found in next-generation DNA sequencing, specifically in the Sequencing by Synthesis (SBS) method. In this technology, a DNA strand is sequenced by detecting the identity of each nucleotide as it is incorporated by a DNA polymerase. To read one base at a time, "reversible terminators" are used. These are nucleotides (dNTPs) that have their 3'-hydroxyl (3'-OH) group chemically blocked, preventing the polymerase from adding the next nucleotide.
The 3'-O-azidomethyl group has been successfully employed as such a reversible blocking group. nih.govpnas.orgresearchgate.net A set of four nucleotides (dATP, dCTP, dGTP, dTTP) is synthesized, each with its 3'-OH group capped by an azidomethyl moiety (3'-O-CH₂N₃). nih.govsemanticscholar.orgjenabioscience.com
The SBS cycle proceeds as follows:
Incorporation: The DNA polymerase incorporates a single 3'-O-azidomethyl-dNTP that is complementary to the template strand. Chain elongation then stops because of the blocked 3'-OH group.
Detection: The identity of the incorporated base is determined. In some systems, the azide group itself can be detected by methods like Surface-Enhanced Raman Spectroscopy (SERS), as the azide moiety has a unique and intense Raman signal. nih.govresearchgate.netrsc.org In other systems, a fluorescent dye attached to the base via a cleavable linker is detected. pnas.orgjenabioscience.com
Cleavage: The 3'-O-azidomethyl blocking group is chemically removed, typically using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). pnas.orgjenabioscience.com This reaction cleaves the azide and regenerates the free 3'-OH group. If a fluorescent dye is present, its linker is also cleaved in this step.
Cycle Repetition: With the 3'-OH group restored, the polymerase is ready to incorporate the next nucleotide, and the cycle begins again. nih.gov
The small size of the azidomethyl group is advantageous as it is well-tolerated by DNA polymerases, leading to efficient incorporation. nih.gov Furthermore, the cleavage chemistry is highly efficient and occurs under aqueous conditions that are compatible with the DNA and the polymerase enzyme, leaving behind no modifications on the synthesized DNA strand. nih.govpnas.org
| Component | Function in SBS |
| 3'-O-azidomethyl-dNTPs | Reversible terminators that halt DNA synthesis after one incorporation. nih.govpnas.org |
| DNA Polymerase | Enzyme that catalyzes the incorporation of the modified nucleotide. nih.govfrontiersin.org |
| Azidomethyl Group (-CH₂N₃) | A small, chemically cleavable moiety that blocks the 3'-OH group. nih.govpnas.org |
| Tris(2-carboxyethyl)phosphine (TCEP) | A reducing agent used to efficiently cleave the azidomethyl group, regenerating the 3'-OH for the next cycle. pnas.orgjenabioscience.com |
Computational Chemistry and Theoretical Investigations of 2 Azidomethyl Morpholine
Quantum Chemical Studies of Electronic Structure and Reactivity
While no specific quantum chemical studies on 2-(azidomethyl)morpholine were found, the electronic structure and reactivity of the parent morpholine (B109124) molecule and its derivatives are subjects of interest in medicinal chemistry. nih.gov Density Functional Theory (DFT) is a common computational approach used to study the behavior, electronic structure, and relative stability of molecules. mdpi.com Such studies on related compounds typically involve calculating molecular orbitals, electrostatic potential maps, and reactivity descriptors to understand how the morpholine scaffold interacts with biological targets. mdpi.comrsc.org Future DFT studies on this compound would be necessary to elucidate the influence of the azidomethyl group on the electronic properties of the morpholine ring.
Molecular Modeling for Conformational Analysis
The conformational properties of the morpholine ring itself have been a subject of both theoretical and experimental investigation. nih.gov Advanced spectroscopic techniques combined with theoretical calculations have been used to explore the intricate conformational preferences of morpholine. nih.govresearchgate.net These studies focus on the stable chair and twisted-boat conformations and the equatorial or axial orientation of substituents on the nitrogen atom. nih.govresearchgate.net
It is well-established that morpholine prefers a chair conformation. researchgate.net Theoretical calculations have determined the energy differences between various conformers, such as the equatorial and axial chair forms. nih.gov For this compound, molecular modeling would be required to determine how the C2-substituted azidomethyl group affects the ring's conformational equilibrium and the orientation of the substituent itself, which has significant implications for its chemical reactivity and biological activity.
Prediction of Reaction Pathways and Transition States
General computational methods for predicting reaction pathways and transition states are highly advanced. These methods allow chemists to map the energetic landscape of a chemical reaction, identifying the most likely mechanisms. However, the application of these methods to predict specific reaction pathways for this compound, such as its synthesis, decomposition, or participation in cycloaddition reactions typical of azides, has not been reported in the available literature. Any such study would involve complex calculations to locate transition state structures and determine activation energies for potential reaction routes.
Analysis of Hydrogen Bonding Interactions in Azide (B81097) Systems
Hydrogen bonding is a critical non-covalent interaction that dictates the structure and function of many chemical and biological systems. nih.govmdpi.com Computational studies have been performed on hydrogen bonding involving the morpholine oxygen and nitrogen atoms in various contexts, such as in coordination complexes and crystal structures. researchgate.net Similarly, the hydrogen-bonding capabilities of other nitrogen-containing heterocyclic systems, like purines and quinoline-triazoles, have been analyzed using a combination of spectroscopy and DFT calculations. nih.govnih.gov
For this compound, a key area for future investigation would be the potential for intramolecular hydrogen bonds between the azide group and the morpholine ring's heteroatoms, as well as its intermolecular hydrogen-bonding patterns with solvent molecules or biological receptors. NCI (Non-Covalent Interaction) analysis is a computational tool that could visualize and characterize such interactions. mdpi.com
In Silico Screening and Scaffold Novelty Assessment in Compound Design
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry and is frequently incorporated into compound design. nih.gov Numerous studies report the in silico design, screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction of various morpholine-containing derivatives targeting a wide range of biological entities. mdpi.comnih.govindexcopernicus.comglobalresearchonline.net These computational approaches help prioritize synthetic targets and predict the drug-likeness of novel compounds.
While this compound itself has not been the subject of such a reported study, its scaffold could be assessed for novelty and suitability for specific targets using computational tools. As a versatile synthetic building block, it could be used in fragment-based drug design or diversity-oriented synthesis to generate libraries of new molecules for biological screening. researchgate.net
Derivatization Strategies and Analogue Design Centered on 2 Azidomethyl Morpholine
Synthesis of Substituted 2-(Azidomethyl)morpholine Analogues
The synthesis of analogues of this compound involves the creation of substituted morpholine (B109124) rings. Various strategies have been developed to produce C-substituted morpholines, which can be adapted to generate analogues of the target compound.
One effective method begins with the ring-opening of aziridines. A metal-free, one-pot strategy utilizes an ammonium (B1175870) persulfate salt to enable the reaction of aziridines with halogenated alcohols. beilstein-journals.orgnih.gov This process proceeds through an SN2-type ring opening, followed by the cyclization of the resulting haloalkoxy amine to form the morpholine ring. beilstein-journals.orgnih.gov This methodology tolerates both electron-deficient and electron-rich 2-aryl-substituted aziridines, yielding the corresponding substituted morpholines in good yields. beilstein-journals.orgnih.gov
Another approach involves the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This key step allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The strategy provides access to a diverse array of enantiopure morpholine derivatives that are otherwise difficult to generate. nih.gov
Furthermore, a continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, a close structural relative of the target compound. nih.gov This method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide. The resulting 2-(bromomethyl)oxazoles are subsequently treated with sodium azide (B81097) (NaN₃) to yield the final azido (B1232118) product. nih.gov This highlights a viable pathway for introducing the azidomethyl group onto a pre-formed or concurrently formed heterocyclic ring.
These synthetic routes provide a toolkit for generating a library of this compound analogues with various substitution patterns on the morpholine ring, enabling the systematic exploration of structure-activity relationships.
Table 1: Synthetic Strategies for Substituted Morpholine Analogues
| Starting Material | Key Reagents/Catalysts | Type of Substitution | Reference |
|---|---|---|---|
| Substituted Aziridines | Ammonium persulfate, Halogenated alcohols | 2- and 2,3-disubstituted | beilstein-journals.orgnih.gov |
| N-Boc Amino Alcohols | O-allyl ethanolamines, Pd-catalyst, Aryl/Alkenyl halide | cis-3,5-disubstituted | nih.gov |
| Vinyl Azides | Bromoacetyl bromide, Sodium azide (in flow) | 2-(azidomethyl) on related heterocycles | nih.gov |
Quaternarization of Morpholine Nitrogen for Derivative Synthesis
Quaternarization of the tertiary amine within the morpholine ring introduces a permanent positive charge, significantly altering the molecule's physicochemical properties. This modification is a key strategy for creating certain classes of derivatives. The synthesis of morpholine-containing quaternary ammonium salts (QAS) demonstrates this principle effectively.
An established method involves the reaction of N-alkylmorpholines with substituted triazines. For instance, bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) can be synthesized in a straightforward manner starting from 2,4,6-trichloro-1,3,5-triazine or 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) and various N-alkylmorpholines. nih.gov In this reaction, the morpholine nitrogen acts as a nucleophile, displacing a chloride ion from the triazine ring to form a stable quaternary ammonium salt. nih.gov
The process can be generalized as follows:
Activation of the Triazine Core: A highly reactive triazine core, such as cyanuric chloride, serves as the electrophilic partner.
Nucleophilic Attack: The nitrogen atom of an N-substituted morpholine derivative attacks one of the carbon atoms of the triazine ring.
Formation of the Quaternary Salt: This nucleophilic substitution reaction results in the formation of a covalent bond between the morpholine nitrogen and the triazine carbon, yielding a quaternary ammonium salt. nih.gov
A simpler N-alkylation, such as N-methylation using dimethyl carbonate, can serve as a precursor step to prepare the necessary N-alkylmorpholine starting materials for subsequent quaternarization reactions. asianpubs.org Dimethyl carbonate is considered a green methylating agent, offering an alternative to traditional reagents like methyl halides. asianpubs.org
Table 2: Example of Morpholine Quaternarization Reaction
| Morpholine Reactant | Electrophilic Partner | Resulting Product Class | Reference |
|---|---|---|---|
| N-alkylmorpholines | 2,4,6-trichloro-1,3,5-triazine | bis-morpholino triazine quaternary ammonium salts | nih.gov |
| Morpholine | Dimethyl Carbonate | N-Methylmorpholine | asianpubs.org |
Exploration of Chiral Azidomethyl Morpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives is of significant interest, as stereochemistry often plays a critical role in biological activity. Asymmetric hydrogenation has emerged as a powerful method for producing 2-substituted chiral morpholines with high enantioselectivity.
This approach utilizes a rhodium complex with a large-bite-angle bisphosphine ligand (such as SKP) to catalyze the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgnih.gov The reaction proceeds under a hydrogen atmosphere and provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgnih.gov The method is applicable to substrates with a range of aryl and alkyl substituents at the 2-position. nih.gov The reaction can also be performed on a gram scale, demonstrating its potential for practical applications. semanticscholar.orgnih.gov
Alternative strategies for accessing chiral morpholines include the halocyclisation of optically pure N-allyl-β-amino alcohols. banglajol.info This method uses bromine in dichloromethane (B109758) to induce cyclization, yielding substituted chiral morpholines. banglajol.info While effective, the control of stereoisomers can be more complex compared to asymmetric hydrogenation. The choice of strategy often depends on the desired substitution pattern and the availability of chiral starting materials.
Table 3: Asymmetric Hydrogenation of Dehydromorpholines for Chiral Synthesis
| Substrate (Substituent at C2) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 92 | nih.gov |
| 4-Fluorophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | >99 | 92 | nih.gov |
| 2-Naphthyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 98 | 94 | nih.gov |
| 2-Thienyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 99 | 74 | nih.gov |
| Cyclohexyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 99 | 91 | nih.gov |
Incorporation into Complex Azole Systems
The azidomethyl group of this compound is an ideal functional handle for constructing more complex heterocyclic systems, particularly azoles like triazoles and tetrazoles, through cycloaddition reactions.
Triazole Synthesis: The most prominent method for incorporating the morpholine moiety into a triazole system is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govasianpubs.org In this reaction, the terminal azide of this compound undergoes a [3+2] cycloaddition with a terminal alkyne. This process is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This strategy has been used to synthesize diverse libraries of morpholine-triazole hybrids, such as morpholine-fused triazoles and quinoline-based morpholine-1,2,3-triazole conjugates. nih.govasianpubs.org The reaction of a morpholine derivative containing an azide with various aryl azides provides a powerful tool for generating chemical diversity. asianpubs.org
Tetrazole Synthesis: The synthesis of tetrazoles can be achieved through the condensation of organic azides with nitriles. acs.org This reaction, often catalyzed by zinc salts, allows for the formation of 5-substituted 1H-tetrazoles. organic-chemistry.org The azidomethyl group on the morpholine ring can serve as the organic azide component in this cycloaddition. By reacting this compound with various nitriles (R-C≡N), a series of 1,5-disubstituted tetrazoles featuring the morpholine methyl substituent at the N1 position can be synthesized. Another route involves multicomponent reactions, such as the Passerini-tetrazole or Ugi-tetrazole reactions, which utilize isocyanides and an azide source (e.g., trimethylsilyl (B98337) azide) to construct the tetrazole ring. beilstein-journals.org
These cycloaddition strategies underscore the value of this compound as a versatile precursor for accessing complex, multi-ring systems containing azole pharmacophores.
Table 4: Incorporation of the Azidomethyl Group into Azole Systems
| Target Azole | Reaction Type | Key Reactants | Key Features | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Terminal Alkyne | High efficiency, Regioselective (1,4-disubstituted) | nih.govasianpubs.org |
| 1H-Tetrazole | [3+2] Cycloaddition | This compound, Nitrile | Forms 1,5-disubstituted tetrazoles | acs.orgorganic-chemistry.org |
| 1H-Tetrazole | Ugi/Passerini-Tetrazole Reaction | Aldehyde/Acid, Isocyanide, Azide Source | Multicomponent reaction for diverse structures | beilstein-journals.org |
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of organic azides, including 2-(Azidomethyl)morpholine, presents inherent safety challenges due to the potential instability of azide (B81097) intermediates. rsc.org Flow chemistry, or continuous-flow processing, is emerging as a superior alternative to traditional batch synthesis by offering enhanced safety and control. organic-chemistry.orgacs.org This methodology utilizes microreactors with small internal volumes, which minimizes the accumulation of potentially explosive compounds and allows for excellent control over reaction parameters such as temperature and pressure. acs.orgru.nl
Furthermore, the field is moving towards fully automated synthesis platforms. chemrxiv.org These systems combine flow reactors with robotic handling and in-line purification, enabling the rapid and iterative assembly of small molecules. chemrxiv.org Such automation can accelerate the discovery and optimization of synthetic routes for complex morpholine-based structures, allowing for the creation of compound libraries for screening purposes with minimal manual intervention. The use of monolithic azide reagents in flow systems further streamlines these processes by providing a solid-supported azide source for transformations like the conversion of alkyl bromides to azides. semanticscholar.org
| Feature | Description | Benefit for this compound Synthesis | Reference |
|---|---|---|---|
| Enhanced Safety | Small reactor volumes (hold-up) minimize the quantity of hazardous material present at any given time. | Reduces the risk associated with potentially explosive azide intermediates. | organic-chemistry.orgru.nl |
| Precise Reaction Control | Superior heat and mass transfer allow for accurate control over temperature, pressure, and residence time. | Improves reaction selectivity, increases yield, and minimizes side product formation. | acs.orgru.nl |
| Scalability | Production is scaled by extending the run time ("scaling out") rather than increasing reactor size ("scaling up"). | Facilitates seamless transition from laboratory-scale optimization to larger-scale production. | organic-chemistry.org |
| Process Integration | Multiple reaction, work-up, and purification steps can be connected in a continuous sequence. | Enables multi-step syntheses without the need to isolate and handle unstable intermediates. | nih.gov |
Development of Novel Catalytic Systems for Azide Transformations
The azide group in this compound is a versatile functional handle, and its transformations are central to its utility as a synthetic building block. Research is actively focused on developing novel catalytic systems that can mediate these transformations with high efficiency, selectivity, and functional group tolerance.
A primary transformation of interest is the reduction of the azide to a primary amine. While traditional methods exist, new catalytic approaches offer milder conditions and improved chemoselectivity. thieme-connect.de For example, iron(III) meso-tetraarylporphines have been identified as effective catalysts for the reduction of aromatic azides to amines using thiols as the reducing agent, a reaction that tolerates aqueous and aerobic conditions. nih.govresearchgate.net Another efficient system involves an in situ prepared nickel boride catalyst, which facilitates the rapid reduction of a wide range of organic azides. organic-chemistry.org For compounds containing multiple azide groups, regioselective reduction can be achieved by modifying the Staudinger reaction with trimethylphosphine at low temperatures, where selectivity is governed by electronic factors. nih.gov
Beyond azide reduction, catalysis plays a crucial role in the synthesis of the morpholine (B109124) scaffold itself. Gold(I) catalysis has been shown to be effective for the convenient and efficient construction of morpholine and piperazine derivatives through the cyclization of alkynylamines and alkynylalcohols. rsc.org Asymmetric hydrogenation of dehydromorpholines, catalyzed by rhodium complexes with large bite-angle bisphosphine ligands, provides a powerful method for producing 2-substituted chiral morpholines with excellent enantioselectivity. nih.govrsc.org The development of morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins is also an active area of investigation. frontiersin.org
| Catalytic System | Reducing Agent | Key Features | Reference |
|---|---|---|---|
| Iron(III) meso-tetraarylporphines | Thiols (e.g., glutathione) | Tolerates water, air, and biological components; suitable for biological applications. | nih.govresearchgate.net |
| Nickel Boride (from NiCl₂ + NaBH₄) | Sodium Borohydride (NaBH₄) | Facile reduction of a wide range of azides; compatible with one-pot Boc-protection. | organic-chemistry.org |
| Trimethylphosphine (Modified Staudinger) | Trimethylphosphine | Allows for regioselective reduction of polyazides at low temperatures. | nih.gov |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Conventional, highly active catalyst for hydrogenation; chemoselectivity can be an issue. | thieme-connect.de |
| Copper Nanoparticles | Ammonium (B1175870) Formate | Clean reduction in water with excellent chemoselectivity. | organic-chemistry.org |
Advanced Spectroscopic Probes for Reaction Monitoring in Synthetic Research
Understanding and optimizing the synthesis of this compound requires precise knowledge of reaction kinetics and mechanism. Advanced in situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, providing detailed insights that are often unattainable through traditional offline analysis.
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is particularly well-suited for monitoring azide-involved reactions. nih.gov The azide functional group has a strong, characteristic vibrational band around 2100 cm⁻¹ in a region of the IR spectrum that is typically free from other signals. nih.gov By inserting an inline ATR-IR probe into the reaction vessel, chemists can continuously track the disappearance of the azide starting material and the appearance of products in real time. This method has been successfully used to monitor the kinetics of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, even in complex media like human blood plasma. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful capabilities for reaction monitoring. For "click chemistry" reactions involving azides, which often occur at low concentrations, standard NMR can lack the necessary sensitivity. To overcome this, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) are employed. nih.govresearchgate.net SABRE can dramatically enhance NMR signals, making it possible to monitor low-concentration azide-alkyne cycloadditions in real time using even benchtop NMR spectrometers. acs.org These advanced spectroscopic methods enable rapid reaction optimization, facilitate detailed kinetic studies, and provide a deeper understanding of reaction mechanisms, ultimately leading to more robust and efficient synthetic processes.
| Technique | Signal Monitored | Advantages | Applications | Reference |
|---|---|---|---|---|
| Inline ATR-IR Spectroscopy | Azide (N₃) vibrational band (~2100 cm⁻¹) | Real-time, non-invasive, applicable in complex and aqueous media. | Kinetic studies of cycloadditions (SPAAC), monitoring azide consumption. | nih.gov |
| NMR Spectroscopy with SABRE | Hyperpolarized proton (¹H) or nitrogen (¹⁵N) signals | High sensitivity for low-concentration samples; provides detailed structural information. | Real-time monitoring of "click" reactions (CuAAC, SPAAC); mechanistic investigations. | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Azidomethyl)morpholine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition (e.g., using NaN₃ with a morpholine precursor). Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (0–60°C), and stoichiometric ratios of reagents (e.g., 1.2 eq NaN₃) are critical for minimizing byproducts like unreacted amines or over-azidation. Purification via column chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms structural integrity (e.g., azidomethyl protons at δ 3.5–4.0 ppm; morpholine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 157.12) .
- HPLC : Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) monitors purity (>95%) .
Q. What safety protocols are essential when handling this compound due to its azide group?
- Methodological Answer : Azides are shock-sensitive. Use blast shields, avoid metal spatulas, and store at 2–8°C in inert atmospheres. Toxicity assessments (e.g., LD50 in rodents) and proper waste disposal (neutralization with NaNO₂/HCl) are mandatory .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays for cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC against S. aureus or E. coli), and enzyme inhibition (e.g., kinase or protease panels). Use positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound stability. Validate results via:
- Replication : Independent labs using standardized protocols.
- Metabolite Analysis : LC-MS to identify degradation products.
- Structural Confirmation : X-ray crystallography to rule out isomerization .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to identify binding sites.
- MD Simulations : GROMACS for stability analysis (50 ns trajectories).
- DFT Calculations : Gaussian 16 to map electrostatic potential surfaces and reactive sites .
Q. What experimental approaches elucidate the metabolic stability of this compound in physiological conditions?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites.
- Half-Life Determination : Monitor degradation kinetics (pH 7.4, 37°C) over 24 hours .
Q. How does the steric and electronic profile of the azidomethyl group influence regioselectivity in click chemistry applications?
- Methodological Answer : The azide’s electron-deficient nature favors strain-promoted cycloadditions (e.g., with bicyclo[6.1.0]non-4-yne). Steric effects are minimized using Cu(I) catalysts (TBTA ligand) in H₂O/tert-BuOH (1:1) at 25°C. Monitor via TLC or in situ IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
